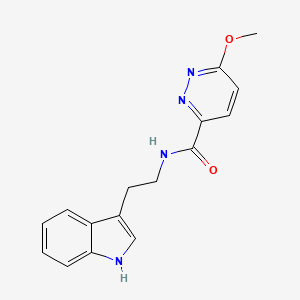

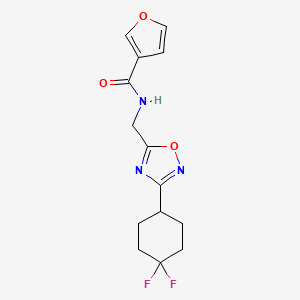

N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including those with anticonvulsant properties, involves the alkylation reaction of corresponding amines with specific alkylating reagents. For instance, the synthesis of anticonvulsant active derivatives was achieved using 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone as alkylating agents . Similarly, other acetamide derivatives have been synthesized from different starting materials, such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, to evaluate their herbicidal activities .

Molecular Structure Analysis

The molecular structure and vibrational assignments of novel acetamide derivatives have been characterized using techniques like FT-IR and FT-Raman spectra. Quantum chemical calculations, including density functional theory (DFT) methods, have been employed to understand the equilibrium geometry and natural bond orbital (NBO) analysis, which provides insight into hydrogen-bonded interactions and the influence of electronegative substituents like fluorine atoms .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their use as fluorogenic reagents for the detection and analysis of primary amines. For example, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed to label primary amines, which can then be analyzed through various chromatographic and mass spectrometric techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The stability of these compounds in aqueous-organic solutions has been studied, revealing the kinetics of solvolysis reactions and the influence of pH on the decomposition process. Thermodynamic parameters such as activation energy, enthalpy, and entropy have been calculated to understand the stability and reactivity of these molecules .

Scientific Research Applications

Radioligand Imaging Using PET

The compound N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives have been explored for potential use in radioligand imaging with Positron Emission Tomography (PET). For instance, a study by Dollé et al. (2008) focused on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands of the translocator protein (18 kDa), a target of interest in PET imaging. They synthesized a specific compound with a fluorine atom in its structure, allowing for labeling with fluorine-18 and enabling in vivo imaging via PET (Dollé et al., 2008).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of derivatives of N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. For example, research by Kuş et al. (2001) synthesized and evaluated the antimicrobial and antifungal activities of derivatives, including N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Kuş et al., 2001).

Synthesis and Evaluation for Antiplasmodial Properties

Mphahlele et al. (2017) synthesized a series of novel compounds, including N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, and evaluated their potential in vitro antiplasmodial properties. This research indicates the exploration of similar compounds in the treatment or study of malaria (Mphahlele et al., 2017).

Development of PET Radiotracers for Neuroinflammation Models

Research by Fujinaga et al. (2018) developed two novel radiotracers with a [18F]fluorobenzene ring for PET imaging of the translocator protein (18 kDa) in ischemic brain. These studies highlight the potential of derivatives of N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide in neuroimaging and the study of neuroinflammatory conditions (Fujinaga et al., 2018).

properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBUSVZERUNMSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

CAS RN |

763126-53-0 |

Source

|

| Record name | N-(5-FLUORO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)

![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)